Diayangambin

Description

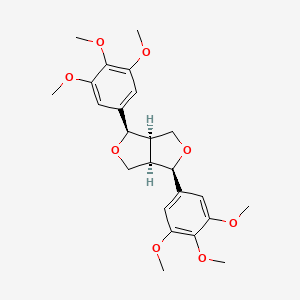

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

21453-68-9 |

|---|---|

Formule moléculaire |

C24H30O8 |

Poids moléculaire |

446.5 g/mol |

Nom IUPAC |

(3R,3aR,6R,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |

InChI |

InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22-/m0/s1 |

Clé InChI |

HRLFUIXSXUASEX-QDGJQWLKSA-N |

SMILES isomérique |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC |

Autres numéros CAS |

21453-68-9 |

Synonymes |

diayangambin |

Origine du produit |

United States |

Foundational & Exploratory

The Diayangambin Biosynthesis Pathway in Piper excelsum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piper excelsum, commonly known as Kawakawa, is a plant endemic to New Zealand with significant cultural importance to Māori for its traditional medicinal uses. Modern phytochemical analysis has revealed a rich array of bioactive compounds within its leaves, among which the lignan diayangambin is a key metabolite. Lignans, a major class of polyphenols, are formed by the dimerization of two phenylpropanoid units and exhibit a wide range of biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in Piper excelsum, consolidating current knowledge on the enzymatic steps, intermediate compounds, and relevant quantitative data. Detailed experimental protocols for key analytical and biochemical procedures are also presented to facilitate further research and drug development endeavors.

Quantitative Analysis of this compound and Precursors

Quantitative data on the concentration of this compound and related phenylpropanoids in Piper excelsum leaves have been determined using liquid chromatography-mass spectrometry (LC-MS). These values can vary based on factors such as the geographical location of the plant, season of harvest, and the extraction method employed. The following table summarizes representative quantitative data from published studies.

| Compound | Concentration (μmol per gram of dry weight leaf powder) | Extraction Solvent | Reference |

| This compound | Not explicitly quantified in this format, but identified as a key lignan. | Methanol, Water | [1] |

| Myristicin | 5.28 ± 1.2 | Aqueous | [2] |

| Elemicin | Significantly higher in certain samples | Aqueous | [2] |

| Yangambin | 1120 μM (in standard mix for quantification) | Not Applicable | [3] |

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Piper excelsum is believed to follow the general lignan biosynthesis pathway, which originates from the phenylpropanoid pathway. The proposed pathway involves the oxidative coupling of two coniferyl alcohol molecules to form pinoresinol, which then undergoes a series of reductions and modifications to yield this compound.

The pathway initiates with Coniferyl Alcohol , a product of the phenylpropanoid pathway. Through the action of Dirigent Proteins and Laccases/Peroxidases , two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form (+)-Pinoresinol .

Subsequently, Pinoresinol-Lariciresinol Reductase (PLR) , a key enzyme in lignan biosynthesis, catalyzes the sequential reduction of pinoresinol.[2][4] The first reduction converts pinoresinol to Lariciresinol , and a second reduction by the same or a similar PLR yields Secoisolariciresinol .[2][4]

The pathway continues with the oxidation of secoisolariciresinol by Secoisolariciresinol Dehydrogenase (SIRD) to form the dibenzylbutyrolactone lignan, Matairesinol .[3][5]

From matairesinol, a series of methylation and hydroxylation reactions, likely catalyzed by O-Methyltransferases (OMTs) and Cytochrome P450 monooxygenases (CYPs) , lead to the formation of Yatein .[6][7] The exact sequence and enzymes in P. excelsum are yet to be fully elucidated but are inferred from pathways in other lignan-producing plants.[6][7]

The final conversion of yatein to this compound is proposed to involve a demethylation or other structural modification. The specific enzyme responsible for this step in Piper excelsum has not yet been characterized and is denoted here as a Putative Demethylase/Modifyase .

Experimental Protocols

Lignan Extraction and Purification from Piper excelsum Leaves

This protocol describes a general method for the extraction and purification of lignans, which can be adapted for the isolation of this compound.

Methodology:

-

Sample Preparation: Air-dry or freeze-dry fresh leaves of Piper excelsum and grind them into a fine powder.

-

Extraction: Macerate the powdered leaf material in 80% methanol (or another suitable solvent) at room temperature with constant stirring for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w). Repeat the extraction process three times to ensure maximum yield.

-

Filtration and Concentration: Combine the extracts and filter them through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Purification:

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualizing with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Further Purification: Pool the fractions containing this compound and subject them to further purification using preparative high-performance liquid chromatography (HPLC) if necessary.

-

LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound in Piper excelsum extracts.

Methodology:

-

Sample Preparation: Prepare a methanolic extract of the dried leaf powder as described in the extraction protocol. Filter the extract through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient Program: A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor and product ion transitions for this compound need to be determined using a standard.

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature according to the instrument manufacturer's guidelines.

-

-

Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay

This protocol is a representative method for assaying the activity of PLR, a key enzyme in the this compound pathway.

Methodology:

-

Enzyme Extraction: Homogenize fresh Piper excelsum leaf tissue in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol). Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

-

Assay Mixture: The reaction mixture (total volume of 100 µL) should contain:

-

100 mM Tris-HCl buffer (pH 7.0)

-

200 µM (+)-Pinoresinol (substrate)

-

200 µM NADPH (cofactor)

-

Crude enzyme extract (10-50 µg of protein)

-

-

Reaction: Initiate the reaction by adding the enzyme extract. Incubate the mixture at 30°C for 1-2 hours. Stop the reaction by adding 20 µL of 1 M HCl.

-

Product Analysis: Extract the reaction products with ethyl acetate. Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze the products (lariciresinol and secoisolariciresinol) by HPLC or LC-MS/MS.

Secoisolariciresinol Dehydrogenase (SIRD) Enzyme Assay

This protocol outlines a method for measuring the activity of SIRD.

Methodology:

-

Enzyme Extraction: Prepare the crude enzyme extract from Piper excelsum leaves as described for the PLR assay.

-

Assay Mixture: The reaction mixture (total volume of 100 µL) should contain:

-

100 mM Tris-HCl buffer (pH 8.8)

-

500 µM (-)-Secoisolariciresinol (substrate)

-

1 mM NAD+ (cofactor)

-

Crude enzyme extract (10-50 µg of protein)

-

-

Reaction: Start the reaction by adding the enzyme extract and incubate at 30°C for 2-4 hours. Terminate the reaction by adding 20 µL of 1 M HCl.

-

Product Analysis: Extract the product (matairesinol) with ethyl acetate and analyze by HPLC or LC-MS/MS.[8][9]

Conclusion

The biosynthesis of this compound in Piper excelsum is a complex process involving multiple enzymatic steps, beginning with the phenylpropanoid pathway and proceeding through the general lignan biosynthesis pathway. While the core pathway leading to the precursor yatein is well-established in other plant species and likely conserved in P. excelsum, the final conversion to this compound requires further investigation to identify and characterize the specific enzyme(s) involved. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further unravel the intricacies of this compound biosynthesis and explore its therapeutic potential. Future research, including transcriptomic and proteomic analyses of P. excelsum, will be instrumental in fully elucidating this important metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]

- 7. oiirj.org [oiirj.org]

- 8. Frontiers | Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica [frontiersin.org]

- 9. Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

Diayangambin from Kawakawa (Piper excelsum): A Technical Guide to Its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diayangambin, a furofuran lignan found in the New Zealand native plant Kawakawa (Piper excelsum), has garnered significant interest for its notable immunosuppressive and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It details the experimental protocols for its extraction and quantification, outlines a representative purification strategy, and explores its mechanisms of action through key signaling pathways. All quantitative data are summarized for comparative analysis, and complex biological and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding for research and development applications.

Discovery and Quantification of this compound in Piper excelsum

This compound has been identified as a key bioactive metabolite in the leaves and fruit of Piper excelsum.[1][2] Its presence has been confirmed and quantified in various extracts of the plant, highlighting its potential contribution to the traditional medicinal uses of Kawakawa.

Plant Material and Preparation

Fresh Kawakawa leaves are typically harvested, washed with cold water, and then lyophilized (freeze-dried) before being ground into a fine powder.[3] Commercially available dried leaves have also been used for analysis.[3] For fruit analysis, frozen fruits are pulverized under liquid nitrogen.[4]

Analytical Methods for Identification and Quantification

The primary technique for the identification and quantification of this compound in Kawakawa extracts is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5] This method allows for the separation, detection, and measurement of this compound with high sensitivity and specificity. Reverse-phase liquid chromatography has also been noted as the process by which this compound was identified in the plant.[6]

Quantitative Analysis of this compound

Quantitative studies have revealed varying concentrations of this compound depending on the plant material and the extraction solvent used. Methanolic extraction has been shown to be more efficient in extracting this compound compared to aqueous extraction.

| Plant Material | Extraction Method | This compound Concentration (μmol/g dry weight) | Reference |

| Commercial Dried Leaves (ŌKU) | 80% Methanol | 1.16 ± 0.05 | [3] |

| Commercial Dried Leaves (ŌKU) | Aqueous (Hot Water) | 0.09 ± 0.01 | [3] |

| Fresh Leaves (Nelson) | Aqueous (Hot Water) | 0.08 ± 0.01 | [3] |

| Fresh Leaves (Pōhara) | 80% Methanol | 0.17 ± 0.02 | [3] |

| Fresh Leaves (Arapaoa) | 80% Methanol | 0.14 ± 0.02 | [3] |

Isolation and Purification of this compound

While detailed protocols for the large-scale isolation of this compound from Piper excelsum are not extensively published, a general strategy can be formulated based on standard phytochemical techniques for lignan purification from Piper species. This involves initial solvent extraction followed by chromatographic separation.[7][8]

Extraction

A crude extract is first obtained using a suitable organic solvent. Ethanol is a common choice for extracting lignans from Piper species.[9]

Chromatographic Purification

The purification of this compound from the crude extract typically involves a multi-step chromatographic process. A combination of the following techniques is often employed:

-

Silica Gel Column Chromatography: This is a primary step to fractionate the crude extract based on polarity.

-

Sephadex LH-20 Column Chromatography: This technique is effective for separating compounds based on their molecular size and is particularly useful for purifying lignans.[7]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used in the final stages of purification to obtain highly pure this compound.[9]

Experimental Protocols

Methanolic Extraction for Quantitative Analysis

This protocol is adapted from Jayaprakash et al. (2022).[3]

-

Weigh 10 mg of finely ground, lyophilized Kawakawa leaf powder into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol to the tube.

-

Vortex the mixture for 10 seconds.

-

Centrifuge at 5000 × g for 5 minutes.

-

Collect 1.5 mL of the supernatant.

-

Add another 1.5 mL of 80% methanol to the pellet and repeat the extraction and centrifugation.

-

Repeat the re-extraction one more time and combine all three supernatant volumes (total 4.5 mL).

-

Dry the combined extracts in a centrifugal concentrator.

-

Resuspend the dry residue in 10 mL of 80% methanol for LC-MS/MS analysis.

Aqueous Extraction for Quantitative Analysis

This protocol is adapted from Jayaprakash et al. (2022).[3]

-

Weigh 10 mg of finely ground, lyophilized Kawakawa leaf powder into a 10 mL amber glass headspace vial.

-

Add 10 mL of preheated Type 1 water (80 °C) containing an internal standard.

-

Cap the vial and maintain it at 80 °C for 10 minutes.

-

Allow the vial to cool to room temperature.

-

Pellet the particulate material by centrifugation at 10,000 × g for 5 minutes at 4 °C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

General Purification Protocol for this compound

This representative protocol is synthesized from methods for isolating lignans from Piper species.[7][8]

-

Extraction: Macerate dried, powdered Kawakawa leaves or fruit in 96% ethanol. Filter the extract and evaporate the solvent under reduced pressure to obtain a crude ethanolic extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility. This compound is expected to be in the less polar fractions.

-

Silica Gel Column Chromatography: Subject the this compound-rich fraction to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Pool the fractions containing this compound and further purify using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

-

Preparative RP-HPLC: Perform final purification using preparative RP-HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

This compound exhibits significant immunosuppressive and anti-inflammatory effects.[6] These activities are attributed to its ability to modulate key cellular signaling pathways.

Immunosuppressive Effects

This compound has been shown to inhibit the proliferation of human mononuclear cells, with an IC50 value of 1.5 µM. This suggests its potential in managing autoimmune disorders where T-cell activation is a key factor.[10]

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are mediated through several mechanisms:

-

Inhibition of Prostaglandin E2 (PGE2) Generation: this compound reduces the production of PGE2 in stimulated macrophage cell lines.[10] PGE2 is a key mediator of inflammation and pain.

-

Modulation of Inflammatory Cytokines: Kawakawa extracts, containing this compound, have been shown to reduce the gene expression of pro-inflammatory cytokines such as IL-6 and IL-8.[11]

-

NF-κB Pathway Inhibition: The reduction in pro-inflammatory cytokine expression is likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

-

MAPK Signaling Pathway: Kawakawa consumption has been linked to the modulation of the MAPK signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation.[12]

-

Modulation of microRNAs (miRNAs): The anti-inflammatory effects of Kawakawa are also associated with the modulation of miRNA expression, which in turn targets genes within inflammatory pathways.[12]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction, isolation, and analysis of this compound.

Signaling Pathways of this compound

Caption: Proposed signaling pathways modulated by this compound leading to its biological effects.

Conclusion

This compound is a promising bioactive compound from Piper excelsum with well-documented immunosuppressive and anti-inflammatory properties. The methodologies for its extraction and quantification are well-established, and a clear strategy for its purification can be devised. Its mechanism of action, involving the modulation of key inflammatory pathways such as NF-κB and MAPK, makes it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory and autoimmune diseases. This guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential applications of this important natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. TRPM8 channel augments T-cell activation and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aoteahealth.com [aoteahealth.com]

- 7. [Alkaloids and lignans from stems of Piper betle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lignans Isolated from Piper truncatum Act as New Potent Antitrypanosomal Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti‐inflammatory effects of kawakawa (Piper excelsum): An integrative mRNA–miRNA approach - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Blueprint of Diayangambin: A Technical Guide to its Bioactivity

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of Diayangambin, a furofuran lignan with demonstrated immunosuppressive and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. The guide outlines the key bioactive properties of the compound, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated biological pathways.

Core Bioactivities of this compound

This compound has been shown to exert significant inhibitory effects on key components of the immune and inflammatory responses. In vitro studies have established its capacity to suppress the proliferation of human mononuclear cells and reduce the production of the pro-inflammatory mediator prostaglandin E2 (PGE2)[1]. In vivo animal models have further corroborated these findings, demonstrating a reduction in both acute and delayed-type hypersensitivity inflammatory responses[1].

Quantitative Bioactivity Profile

The following table summarizes the key quantitative data on the bioactivity of this compound.

| Bioassay | Cell Line/Model | Test Substance Concentration | Results | Reference |

| Human Mononuclear Cell Proliferation Inhibition | Human Peripheral Blood Mononuclear Cells | 1.5 µM (IC50) | 50% inhibition of cell proliferation | [1] |

| Prostaglandin E2 (PGE2) Generation Inhibition | RAW 264.7 Macrophages | 10 µM | 40.8% reduction in PGE2 generation | [1] |

| Carrageenan-Induced Paw Edema | Mice | 40 mg/kg (oral administration) | Significant suppression of paw volume and PGE2 levels | [1] |

| 2,4-Dinitrofluorobenzene (DNFB)-Induced Ear Swelling | Mice | 40 mg/kg (oral administration) | Clear reduction of ear swelling and leukocyte infiltration | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's bioactivity.

In Vitro Assays

1. Human Mononuclear Cell Proliferation Assay

-

Objective: To assess the inhibitory effect of this compound on the proliferation of stimulated human immune cells.

-

Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs).

-

Stimulant: Phytohemagglutinin (PHA).

-

Methodology:

-

Isolate PBMCs from heparinized whole blood using density gradient separation.

-

Plate the PBMCs in 96-well plates at a density of 1 x 10^5 cells per well.

-

Treat the cells with varying concentrations of this compound.

-

Stimulate the cells with PHA (e.g., 1 µg/mL).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell proliferation by measuring the incorporation of [3H]-thymidine or using a non-radioactive method like CFSE staining followed by flow cytometry.

-

Calculate the half-maximal inhibitory concentration (IC50).

-

2. Prostaglandin E2 (PGE2) Generation Assay

-

Objective: To determine the effect of this compound on the production of the pro-inflammatory mediator PGE2.

-

Cell Line: RAW 264.7 murine macrophages.

-

Stimulant: Lipopolysaccharide (LPS).

-

Methodology:

-

Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

-

Pre-treat the cells with this compound (e.g., 10 µM) for 2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of PGE2 in the supernatants using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

In Vivo Assays

1. Carrageenan-Induced Paw Edema Model

-

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

-

Animal Model: Mice.

-

Inducing Agent: Carrageenan.

-

Methodology:

-

Administer this compound (40 mg/kg) or vehicle orally to the mice.

-

After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 3, and 5 hours) after the carrageenan injection.

-

At the end of the experiment, euthanize the animals and collect the paw tissue to measure PGE2 levels.

-

2. 2,4-Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity

-

Objective: To assess the effect of this compound on delayed-type hypersensitivity.

-

Animal Model: Mice.

-

Sensitizing and Challenging Agent: 2,4-Dinitrofluorobenzene (DNFB).

-

Methodology:

-

Sensitization: On day 0, apply a solution of DNFB (e.g., 0.5% in acetone/olive oil) to a shaved area of the abdomen.

-

Treatment: Administer this compound (40 mg/kg) or vehicle orally for a specified period (e.g., daily from day 4 to day 6).

-

Challenge: On day 5, apply a lower concentration of DNFB (e.g., 0.2%) to the right ear.

-

Measurement: Measure the ear thickness using a digital caliper at 24 and 48 hours after the challenge.

-

Assess leukocyte infiltration by measuring myeloperoxidase (MPO) activity in ear tissue homogenates.

-

Visualizing the Mechanisms of Action

To illustrate the potential biological pathways and experimental procedures, the following diagrams have been generated.

In Vitro Experimental Workflow for this compound Bioactivity Screening.

In Vivo Experimental Workflow for this compound Bioactivity Screening.

Postulated Anti-inflammatory Signaling Pathway of this compound.

Postulated Mechanism of Action

The inhibitory effect of this compound on prostaglandin E2 production strongly suggests that its mechanism of action involves the arachidonic acid cascade. It is hypothesized that this compound inhibits the activity of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid to prostaglandins. This inhibition of the COX pathway is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Further research is required to determine the selectivity of this compound for COX-1 versus COX-2 and to fully elucidate its interactions with other inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory genes, including COX-2.

This technical guide serves as a foundational resource for the continued exploration of this compound's therapeutic potential. The provided data and protocols offer a framework for further preclinical and clinical development of this promising natural compound.

References

In Vitro Anti-inflammatory Properties of Diayangambin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diayangambin, a naturally occurring lignan, has demonstrated notable immunomodulatory and anti-inflammatory activities in various in vitro studies. This technical guide provides a comprehensive overview of the experimental evidence supporting the anti-inflammatory effects of this compound, including detailed methodologies for key experiments and a summary of quantitative data. The guide also visualizes the signaling pathways implicated in this compound's mechanism of action.

Quantitative Data Summary

The anti-inflammatory potential of this compound has been quantified in several key in vitro assays. The following tables summarize the significant findings, providing a clear comparison of its efficacy.

| Assay | Cell Line | Parameter | Value | Reference |

| Lymphocyte Proliferation | Human Mononuclear Cells | IC50 | 1.5 µM (0.5 - 2.8 µM) | [1] |

| Prostaglandin E2 (PGE2) Generation | RAW 264.7 Macrophages | % Inhibition (at 10 µM) | 40.8% | [1] |

Table 1: Immunosuppressive and Anti-inflammatory Effects of this compound

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. This inhibition leads to the downregulation of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a subsequent reduction in the production of nitric oxide (NO) and prostaglandins. Furthermore, this compound has been observed to decrease the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and to mitigate oxidative stress by reducing the levels of reactive oxygen species (ROS).

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Cell Line: RAW 264.7 macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and incubate for another 24 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control group.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.

-

Cell Line: RAW 264.7 macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined using a sodium nitrite standard curve.

-

Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Cell Line: RAW 264.7 macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Treat the cells with this compound for a specified time.

-

Induce ROS production by treating with an appropriate stimulus (e.g., LPS or H₂O₂).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

-

Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Gene Expression

This technique is used to quantify the mRNA expression levels of pro-inflammatory genes.

-

Cell Line: RAW 264.7 macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate.

-

Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-24 hours.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and specific primers for the target genes (e.g., TNF-α, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

-

Western Blot Analysis for Signaling Protein Phosphorylation

This method is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Cell Line: RAW 264.7 macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate.

-

Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes) to observe phosphorylation events.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Separate the protein lysates (20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software and normalized to the corresponding total protein or a loading control (e.g., β-actin or GAPDH).

-

-

Signaling Pathway Modulation by this compound

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Upon stimulation by inflammatory signals like LPS, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses, including inflammation. Inflammatory stimuli activate these kinases through a phosphorylation cascade. Activated MAPKs, in turn, can activate transcription factors like AP-1 and also contribute to the activation of the NF-κB pathway. This compound is suggested to exert its anti-inflammatory effects by inhibiting the phosphorylation of ERK, JNK, and p38, thereby dampening the downstream inflammatory cascade.

References

An In-Depth Technical Guide on the Immunosuppressive Properties of Diayangambin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diayangambin, a furofuran lignan, has demonstrated significant immunosuppressive and anti-inflammatory properties in both in vitro and in vivo studies. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on the immune system. It details the quantitative data from key experiments, outlines the methodologies of these experiments, and visualizes the putative signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel immunomodulatory and anti-inflammatory therapeutics.

Introduction

Lignans are a class of polyphenolic compounds found in a variety of plants, known for their diverse biological activities. Among them, this compound has emerged as a compound of interest due to its potent immunomodulatory effects.[1] It has been shown to be a useful treatment for autoimmune disorders where the body's immune system attacks its own tissues.[1] This guide synthesizes the available data to present a detailed technical understanding of this compound's immunosuppressive potential.

Quantitative Data on Immunosuppressive and Anti-inflammatory Effects

The immunosuppressive and anti-inflammatory activities of this compound have been quantified in several key studies. The following tables summarize the principal findings.

Table 1: In Vitro Immunosuppressive and Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | Concentration | Result | Citation |

| Human Mononuclear Cell Proliferation | Human PBMCs | Inhibition of Cell Proliferation | IC₅₀: 1.5 µM (0.5 - 2.8 µM) | This compound inhibits lymphocyte proliferation. | [2][3] |

| Prostaglandin E₂ (PGE₂) Generation | RAW 264.7 Macrophages | Reduction of PGE₂ Production | 10 µM | 40.8% reduction in PGE₂ generation. | [2][3] |

Table 2: In Vivo Anti-inflammatory Activity of this compound in Mouse Models

| Model | Treatment | Parameter Measured | Result | Citation |

| 2,4-Dinitrofluorobenzene (DNFB)-Induced Ear Swelling | This compound (40 mg/kg, p.o.) | Ear Swelling | Significant reduction in ear swelling. | [2][3] |

| Leukocyte Infiltration (Myeloperoxidase Activity) | Reduction in leukocyte infiltration. | [2][3] | ||

| Carrageenan-Induced Paw Edema | This compound (40 mg/kg, p.o.) | Paw Volume | Significant suppression of inflamed paw volume. | [2][3] |

| Prostaglandin E₂ (PGE₂) Levels | Significant suppression of PGE₂ levels. | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide in-depth protocols for the key experiments cited.

Human Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay

This assay is used to assess the effect of a compound on the proliferation of lymphocytes, a key process in the adaptive immune response.

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.

-

Stimulation and Treatment: Seed the cells in 96-well plates and stimulate proliferation with a mitogen such as phytohemagglutinin (PHA). Concurrently, treat the cells with varying concentrations of this compound.

-

Proliferation Measurement: After a 72-hour incubation period, assess cell proliferation using a method such as the MTT assay or by measuring the incorporation of radiolabeled thymidine.

-

Data Analysis: Calculate the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀).

Prostaglandin E₂ (PGE₂) Generation Assay in RAW 264.7 Macrophages

This assay measures the production of PGE₂, a key inflammatory mediator, by macrophages.

Methodology:

-

Cell Culture: Culture the murine macrophage cell line RAW 264.7 in DMEM supplemented with fetal bovine serum.

-

Cell Plating: Seed the cells in 24-well plates and allow them to adhere overnight.

-

Stimulation and Treatment: Pre-treat the cells with this compound for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and PGE₂ production.

-

Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.

-

PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Determine the percentage reduction in PGE₂ production in this compound-treated cells compared to the LPS-stimulated control.

2,4-Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity in Mice

This in vivo model is used to assess the effect of a compound on delayed-type hypersensitivity, a T-cell-mediated inflammatory response.

Methodology:

-

Sensitization: Sensitize mice by applying a solution of DNFB to a shaved area of their abdomen.

-

Treatment: Administer this compound or a vehicle control orally to the mice for a specified number of days.

-

Challenge: After the sensitization period, challenge the mice by applying a lower concentration of DNFB to one ear.

-

Measurement of Ear Swelling: Measure the thickness of both ears at various time points after the challenge to determine the degree of swelling.

-

Myeloperoxidase (MPO) Assay: At the end of the experiment, collect the ear tissue and measure MPO activity as an indicator of neutrophil infiltration.

-

Data Analysis: Compare the ear swelling and MPO activity between the this compound-treated and control groups.

Carrageenan-Induced Paw Edema in Mice

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds against acute inflammation.

Methodology:

-

Treatment: Administer this compound or a vehicle control orally to the mice.

-

Induction of Edema: After a specified time, inject a solution of carrageenan into the sub-plantar region of one of the hind paws to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the volume of the paw at different time points after carrageenan injection using a plethysmometer.

-

PGE₂ Measurement: At the end of the experiment, collect paw tissue to measure the levels of PGE₂.

-

Data Analysis: Calculate the percentage inhibition of paw edema and the reduction in PGE₂ levels in the this compound-treated group compared to the control group.

Putative Signaling Pathways

While the precise molecular targets of this compound are still under investigation, studies on lignans suggest that their immunosuppressive and anti-inflammatory effects are mediated through the modulation of key signaling pathways involved in the immune response. The primary proposed mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of these pathways by this compound is thought to prevent the activation of transcription factors such as NF-κB and AP-1. This, in turn, suppresses the expression of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes involved in the inflammatory process like cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins.

Conclusion

This compound exhibits potent immunosuppressive and anti-inflammatory properties, as evidenced by its ability to inhibit lymphocyte proliferation and reduce the production of key inflammatory mediators. The in vivo data further support its therapeutic potential in inflammatory conditions. The likely mechanism of action involves the downregulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate the molecular targets of this compound and to explore its potential as a novel therapeutic agent for immune-mediated diseases. This technical guide provides a solid foundation for scientists and researchers to build upon in their future investigations of this promising natural compound.

References

Diayangambin: A Technical Guide to its Natural Sources, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diayangambin is a furofuran lignan found in the New Zealand native plant, Piper excelsum, commonly known as kawakawa.[1][2] This compound has garnered significant interest within the scientific community due to its notable biological activities, particularly its anti-inflammatory and immunosuppressive properties.[3] This technical guide provides a comprehensive overview of the natural sources, abundance, and current understanding of the mechanisms of action of this compound, with a focus on data relevant to research and drug development.

Natural Sources and Abundance

The primary natural source of this compound is the kawakawa plant (Piper excelsum), a species of significant cultural and medicinal importance to the Māori people of New Zealand.[4][1] this compound has been identified in various parts of the plant, with quantitative data available for its concentration in the leaves.

Quantitative Abundance of this compound in Piper excelsum Leaves

The concentration of this compound in kawakawa leaves can vary depending on the geographical location of the plant and the extraction method used. A key study by Jayaprakash et al. (2022) provides absolute quantification of this compound in both aqueous and methanolic extracts of kawakawa leaves from different sources.

| Sample Source | Extraction Solvent | This compound Concentration (µmol/g of dry weight leaf powder) | Reference |

| Commercial Dried Leaves (ŌKU NZ) | Aqueous | Not explicitly quantified in this extract in the provided text, but was one of the quantified compounds. | Jayaprakash et al. (2022)[5] |

| Fresh Leaves (Arapaoa Island, Late 2021) | Aqueous | Not explicitly quantified in this extract in the provided text, but was one of the quantified compounds. | Jayaprakash et al. (2022)[5] |

| Commercial Dried Leaves (ŌKU NZ) | Methanol | ~0.5 (Estimated from graphical representation) | Jayaprakash et al. (2022)[5] |

| Fresh Leaves (Whangamoa, March 2021) | Methanol | ~1.5 (Estimated from graphical representation) | Jayaprakash et al. (2022)[5] |

| Fresh Leaves (Pōhara, Late 2021) | Methanol | ~2.0 (Estimated from graphical representation) | Jayaprakash et al. (2022)[5] |

Note: The concentrations for methanolic extracts are estimated from the graphical data presented in the cited study. The study also notes preliminary data indicating seasonal and geographic variation in the chemical profile of kawakawa.

Experimental Protocols

Extraction of this compound from Piper excelsum Leaves

The following protocol is a composite methodology based on the procedures described by Jayaprakash et al. (2022) for the extraction of this compound and other phytochemicals from kawakawa leaves for LC-MS/MS analysis.

1. Sample Preparation:

-

Fresh kawakawa leaves are washed with cold water.

-

The washed leaves are frozen at -20°C and then lyophilized (freeze-dried).

-

The lyophilized leaves are ground into a fine powder.

2. Aqueous Extraction (for analysis of teas and infusions):

-

Weigh 10 mg of the dried leaf powder into a suitable vessel.

-

Add 1 mL of hot water (e.g., 80°C) to the powder.

-

Vortex the mixture and incubate at 80°C for 10 minutes.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant for analysis.

3. Methanolic Extraction (for broader phytochemical analysis):

-

Weigh a precise amount of the dried leaf powder.

-

Add a measured volume of methanol to the powder.

-

Sonicate or vortex the mixture for a defined period to ensure thorough extraction.

-

Centrifuge the mixture to separate the extract from the solid plant material.

-

Collect the methanolic supernatant for analysis.

Quantification of this compound by LC-MS/MS

The following parameters are based on the methods reported by Jayaprakash et al. (2022) for the quantitative analysis of this compound.

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: Water with an additive (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile with an additive (e.g., 0.1% formic acid).

-

Gradient: A suitable gradient program to separate this compound from other matrix components.

-

Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).

-

Injection Volume: A small, precise volume of the extract (e.g., 5 µL).

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification, using specific precursor-to-product ion transitions for this compound.

-

Collision Energy: Optimized to produce characteristic fragment ions of this compound.

-

Detection: A high-resolution mass spectrometer is used for accurate mass measurements.

-

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory and immunosuppressive effects.[4][3] The anti-inflammatory properties of kawakawa extracts, which contain this compound, have been linked to the modulation of key inflammatory signaling pathways.

Anti-inflammatory Mechanism of Action

Studies have shown that this compound can reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation, and inhibit the infiltration of leukocytes to the site of inflammation. Furthermore, extracts of Piper excelsum have been demonstrated to reduce the gene expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and downregulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the direct interaction of this compound with the NF-κB pathway requires further elucidation, it is a plausible mechanism for its observed anti-inflammatory effects.

Conclusion

This compound, a key bioactive compound from the kawakawa plant, presents a promising candidate for further investigation in the development of novel anti-inflammatory and immunosuppressive therapies. This guide provides a foundational understanding of its natural occurrence, methods for its extraction and quantification, and its potential mechanisms of action. Further research is warranted to fully elucidate its biosynthetic pathway and to conduct more extensive studies on its pharmacological effects and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. frankieapothecary.com [frankieapothecary.com]

- 3. Exploring the Chemical Space of Kawakawa Leaf (Piper excelsum) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound exerts immunosuppressive and anti-inflammatory effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Diayangambin: A Furofuran Lignan from Kawakawa with Immunomodulatory Potential in the Context of Traditional Māori Medicine

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Traditional Māori medicine, or Rongoā Māori, utilizes a variety of native New Zealand flora for therapeutic purposes. Among these, kawakawa (Piper excelsum) holds a significant place, traditionally used to treat a range of ailments, including inflammatory conditions. Modern phytochemical analysis of kawakawa has identified Diayangambin, a furofuran lignan, as one of its key bioactive constituents. This technical guide provides an in-depth analysis of this compound, focusing on its established immunomodulatory and anti-inflammatory properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways through which this compound may exert its effects, offering a scientific perspective on its role in the context of traditional Māori healing practices.

Introduction: The Intersection of Rongoā Māori and Modern Pharmacology

Rongoā Māori is a holistic healing system that encompasses spiritual, psychological, and physical well-being, often employing native plants for their medicinal properties.[1][2] Kawakawa (Piper excelsum) is one of the most important plants in Rongoā, traditionally used for its analgesic, anti-inflammatory, and antimicrobial effects.[3][4] Scientific investigations into the chemical constituents of kawakawa have revealed a number of bioactive compounds, including the furofuran lignan this compound.[1][5][6] This compound has garnered scientific interest for its potential immunosuppressive and anti-inflammatory activities, providing a molecular basis for some of the traditional uses of kawakawa.[1][4][7] This whitepaper aims to consolidate the current scientific understanding of this compound's bioactivity for researchers and professionals in drug development.

Physicochemical Properties of this compound

This compound is a lignan with the chemical formula C₂₄H₃₀O₈.[8] Its structure and basic properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₀O₈ | [8] |

| Molecular Weight | 446.5 g/mol | [8] |

| IUPAC Name | (3R,3aR,6R,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | [8] |

| CAS Number | 21453-68-9 | [8] |

| Plant Source (in context of Māori medicine) | Piper excelsum (kawakawa) | [1][5] |

Immunomodulatory and Anti-inflammatory Activities: Quantitative Data

In vitro and in vivo studies have demonstrated the immunomodulatory and anti-inflammatory effects of this compound. Key quantitative findings are presented in Table 2.

| Assay | Experimental System | Endpoint | Result | Reference |

| Immunosuppression | Human mononuclear cell proliferation | Inhibition of proliferation | IC₅₀: 1.5 µM (0.5 - 2.8 µM) | [9] |

| Anti-inflammation | Stimulated RAW 264.7 macrophage cell line | Reduction of prostaglandin E₂ (PGE₂) generation | 40.8% reduction at 10 µM | [9] |

| Anti-inflammation (in vivo) | 2,4-dinitrofluorobenzene-treated mice | Reduction of ear swelling | Significant reduction at 40 mg/kg (oral administration) | [9] |

| Anti-inflammation (in vivo) | Carrageenan mouse paw edema model | Suppression of inflamed paw volume and PGE₂ levels | Significant suppression | [9] |

Proposed Signaling Pathways

Based on studies of this compound and related lignans, the following signaling pathways are proposed to be involved in its immunomodulatory and anti-inflammatory effects.

Inhibition of T-Cell Proliferation

This compound has been shown to inhibit the proliferation of human mononuclear cells, a key component of the adaptive immune response.[9] While the precise mechanism for this compound is yet to be fully elucidated, a plausible pathway involves the modulation of T-cell receptor (TCR) signaling.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

The anti-inflammatory effects of this compound, such as the reduction of PGE₂, are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating this compound's bioactivity.

Extraction and Isolation of this compound from Piper excelsum

A general workflow for the extraction and isolation of this compound from kawakawa leaves is outlined below. Specific parameters may vary between studies.

T-Cell Proliferation Inhibition Assay

The following protocol is a generalized procedure for assessing the inhibitory effect of a compound on T-cell proliferation.

-

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation and Treatment: Cells are stimulated with a mitogen (e.g., phytohemagglutinin) to induce proliferation. Concurrently, cells are treated with varying concentrations of this compound or a vehicle control.

-

Proliferation Assessment: After a defined incubation period (e.g., 72 hours), cell proliferation is measured. Common methods include:

-

[³H]-Thymidine Incorporation Assay: Measures the incorporation of radiolabeled thymidine into newly synthesized DNA.

-

CFSE Staining: A fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation by flow cytometry.

-

-

Data Analysis: The concentration of this compound that inhibits cell proliferation by 50% (IC₅₀) is calculated.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in plant extracts.

-

Sample Preparation: An aqueous or methanolic extract of kawakawa leaves is prepared.

-

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution with solvents such as water and acetonitrile is used to separate the components of the extract.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. This compound is ionized (e.g., by electrospray ionization) and detected based on its specific mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) is used for fragmentation to confirm the identity of the compound.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of a pure this compound standard.

Conclusion and Future Directions

The presence of this compound in kawakawa provides a scientific rationale for the traditional use of this plant in Māori medicine for conditions with an inflammatory component. The demonstrated immunosuppressive and anti-inflammatory activities of this compound, particularly its ability to inhibit T-cell proliferation and reduce inflammatory mediators, position it as a compound of interest for further pharmacological investigation.

Future research should focus on elucidating the precise molecular targets of this compound within the identified signaling pathways. A deeper understanding of its mechanism of action could facilitate the development of novel immunomodulatory and anti-inflammatory drugs. Furthermore, clinical studies are warranted to evaluate the therapeutic potential and safety of this compound and kawakawa extracts in human populations. This continued exploration at the intersection of traditional knowledge and modern science holds promise for the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Immunosuppressive Agents Based on Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aoteahealth.com [aoteahealth.com]

- 4. researchgate.net [researchgate.net]

- 5. Acute Effects of Kawakawa (Piper excelsum) Intake on Postprandial Glycemic and Insulinaemic Response in a Healthy Population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 8. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities [mdpi.com]

- 9. This compound exerts immunosuppressive and anti-inflammatory effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Diayangambin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diayangambin, a furofuran lignan found in plants such as Piper excelsum (Kawakawa), has garnered interest for its potential pharmacological activities, including immunosuppressive and anti-inflammatory effects.[1][2] As with any compound under investigation for therapeutic applications, a thorough understanding of its toxicity profile is paramount. This technical guide provides a comprehensive summary of the currently available preliminary toxicity data for this compound. It is important to note that a significant portion of the existing safety data is derived from studies on extracts of Kawakawa, where this compound is a key constituent, rather than on the isolated compound. Consequently, this document synthesizes findings from these sources to provide an inferred toxicity profile, while clearly indicating where data on the pure compound is lacking.

Acute and Sub-acute Toxicity

The available data from in-vivo studies on Sprague Dawley rats suggest that this compound, as a component of Kawakawa tea, exhibits a low order of acute and sub-acute toxicity.[3]

Data Presentation

Table 1: Summary of In-Vivo Acute and Sub-acute Toxicity Studies of Kawakawa Tea Containing this compound

| Study Type | Species/Strain | Dosage | Duration | Key Findings | Reference |

| Acute | Sprague Dawley Rats | Equivalent of 1, 2, 3, or 4 cups of kawakawa tea | 14 days | No adverse effects observed. No significant differences in body weights or food intake compared to control. | [3] |

| Sub-acute | Sprague Dawley Rats | Equivalent of 4 cups of kawakawa tea per day | 28 days | No adverse effects observed. Minor, non-significant differences in organ weights, biochemical, and hematology parameters. | [3][4] |

It is crucial to note that these studies were conducted on a complex plant extract and not on isolated this compound. Therefore, the absence of toxicity cannot be definitively attributed to this compound alone and may be influenced by the presence of other compounds.

Experimental Protocols

The methodologies for the acute and sub-acute toxicity studies referenced are based on established OECD guidelines.

1.2.1 Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

-

Test Animals: Healthy, young adult Sprague Dawley rats (8 weeks old).

-

Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. Access to standard chow and water ad libitum, except for a brief fasting period before dosing.

-

Dosage Preparation: The test substance (Kawakawa tea equivalent) is administered orally via gavage.

-

Dosing Procedure: A single dose is administered to the animals.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at regular intervals on the day of dosing and daily thereafter for 14 days. Body weight is recorded at the start and end of the study.

-

Pathology: At the end of the observation period, animals are euthanized, and a gross necropsy is performed.

1.2.2 Sub-acute Oral Toxicity Study (28-Day; Adapted from OECD Guideline 407)

-

Test Animals: Healthy, young adult Sprague Dawley rats.

-

Dosage: The test substance is administered daily at the same time for 28 days.

-

Observations: Daily observations for clinical signs of toxicity and mortality. Body weight and food consumption are measured weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.

-

Pathology: At the end of the 28-day period, animals are euthanized. A full necropsy is performed, and organ weights are recorded. Histopathological examination of major organs is conducted.

Cytotoxicity and Genotoxicity

In-vitro studies provide preliminary insights into the potential of a compound to be toxic to cells or to cause genetic damage.

Data Presentation

Table 2: Summary of In-Vitro Cytotoxicity and Genotoxicity Data

| Assay Type | Test System | Compound | Concentration | Results | Reference |

| Cytotoxicity | P388 lymphocytic leukemia cells | This compound | Not Specified | Reported as non-cytotoxic | [5] |

| Cytotoxicity | Murine Macrophages | Yangambin | CC50: 187.0 µg/mL (Trypan Blue), 246.7 µg/mL (MTT) | Low cytotoxicity | [6] |

| Cytotoxicity | Sea Urchin Embryos | Yangambin | Up to 500 µg/mL | Low antimitotic and teratogenic potential | [6] |

| Mutagenicity (Ames Test) | Salmonella typhimurium strains TA97a, TA98, TA100, TA102, TA1535 | Yangambin | Not Specified | Not mutagenic | [7] |

Note: Data for Yangambin, a structurally related lignan, is included for comparative purposes due to the limited data on this compound.

Experimental Protocols

2.2.1 Cytotoxicity Assay (MTT Assay)

-

Cell Lines: Appropriate cancer or normal cell lines.

-

Procedure: Cells are seeded in 96-well plates and allowed to adhere. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours). After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized. The absorbance is measured using a microplate reader, and cell viability is calculated relative to untreated control cells.

2.2.2 Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

-

Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Procedure: The test compound, bacterial strain, and S9 mix (if used) are combined and plated on a minimal agar medium. After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Potential Signaling Pathways in Toxicity

While specific signaling pathways for this compound-induced toxicity have not been elucidated, general mechanisms of cytotoxicity often involve the induction of apoptosis. Based on studies of other natural compounds, a plausible, though hypothetical, pathway could involve the activation of intrinsic apoptotic pathways.

This proposed pathway suggests that at cytotoxic concentrations, this compound could induce mitochondrial stress, leading to the release of cytochrome c. This, in turn, would activate the caspase cascade, culminating in programmed cell death or apoptosis. It is important to emphasize that this is a generalized model and requires experimental validation for this compound.

Conclusion and Future Directions

The preliminary toxicity data, primarily derived from studies on Kawakawa extracts, suggest that this compound has a favorable safety profile with low acute and sub-acute toxicity. In-vitro data on the related compound Yangambin also indicate low cytotoxicity and a lack of mutagenicity. However, there is a clear and significant gap in the literature regarding the toxicological evaluation of pure, isolated this compound.

To establish a comprehensive safety profile suitable for drug development, the following studies are recommended:

-

Acute and sub-chronic toxicity studies on isolated this compound to determine its LD50 and NOAEL.

-

A full battery of genotoxicity tests , including the Ames test, in-vitro and in-vivo micronucleus assays, and chromosomal aberration tests on the pure compound.

-

Chronic toxicity studies to assess the long-term effects of this compound exposure.

-

Mechanistic studies to elucidate the specific signaling pathways involved in any observed toxicity.

A thorough investigation of these areas is essential to de-risk the development of this compound as a potential therapeutic agent.

References

- 1. Evaluation of acute, subacute, and subchronic toxicity of a hepatoprotective herbal formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Exploring the Chemical Space of Kawakawa Leaf (Piper excelsum) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agc-chemicals.com [agc-chemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Acute and subacute toxicity studies of a poly herbal formulation used for diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of pure Diayangambin

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Diayangambin

Introduction

This compound is a furofuran lignan found in a variety of plant species, notably in kawakawa (Piper excelsum), where it is a key bioactive metabolite.[1][2] As a natural product, it has garnered significant interest from researchers, scientists, and drug development professionals due to its pronounced immunomodulatory and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of pure (+)-diayangambin, detailed experimental protocols for its analysis, and a review of its biological activities with a focus on relevant signaling pathways.

Physical Properties

Pure this compound is a chiral molecule, with the naturally occurring form being (+)-diayangambin. While specific experimental data for some physical properties are not widely published, the following table summarizes its key identifiers and computed properties.

Table 1: Physical and Chemical Identifiers of this compound

| Property | Value | Source |

| IUPAC Name | (3R,3aR,6R,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | [5] |

| Molecular Formula | C₂₄H₃₀O₈ | [5] |

| Molecular Weight | 446.5 g/mol | [5] |

| Exact Mass | 446.19406791 Da | [5] |

| CAS Number | 21453-68-9 | [5] |

| Physical Description | Data not available (typically a solid at room temperature) | |

| Melting Point | Data not available | |

| Solubility | Data not available (expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform) | |

| Optical Rotation [α]D | Dextrorotatory (+) | [3] |

Chemical & Spectroscopic Properties

The structure of this compound has been elucidated using various spectroscopic techniques. While complete, detailed spectral data sets are dispersed in the literature, this section compiles the expected characteristics.

Structural Identifiers

Table 2: Chemical Structure Representations

| Type | Representation | Source |

| SMILES | COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO--INVALID-LINK--C4=CC(=C(C(=C4)OC)OC)OC | [5] |

| InChI | InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22-/m0/s1 | [5] |

| InChIKey | HRLFUIXSXUASEX-QDGJQWLKSA-N | [5] |

Spectroscopic Data

The following tables summarize the expected spectroscopic signatures for this compound based on its chemical structure and data from related compounds.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Structural Assignment |

| ¹H-NMR | 6.5 - 7.0 | Aromatic protons (Ar-H) |

| 4.5 - 5.0 | Benzylic protons (Ar-CH) | |

| 3.5 - 4.5 | Methyleneoxy protons (-CH₂-O-) | |

| 3.8 - 3.9 | Methoxy protons (-OCH₃) | |

| 2.8 - 3.2 | Methine protons on furofuran ring | |

| ¹³C-NMR | 150 - 155 | Aromatic carbons attached to oxygen (Ar-C-O) |

| 130 - 140 | Quaternary aromatic carbons | |

| 102 - 108 | Aromatic methine carbons (Ar-CH) | |

| 80 - 85 | Benzylic carbons (Ar-CH) | |

| 70 - 75 | Methyleneoxy carbons (-CH₂-O-) | |

| 60 - 61 | Methoxy carbons (p-OCH₃) | |

| 55 - 57 | Methoxy carbons (o-OCH₃) | |

| 50 - 55 | Methine carbons on furofuran ring |

Note: Specific, experimentally verified chemical shifts and coupling constants for pure this compound are not consistently tabulated in the available literature. The values above are estimates based on its known structure and general values for similar lignans.[3][6][7]

Table 4: Mass Spectrometry (MS) Data

| Technique | Ion | Expected m/z | Notes |

| LC-MS/MS | [M+H]⁺ | ~447.2013 | Protonated molecular ion. |

| (ESI+) | [M+NH₄]⁺ | ~464.2279 | Ammonium adduct, observed in metabolite studies.[8] |

| Fragments | Data not available | Expected fragmentation would involve cleavage of the furofuran ring and loss of methoxy groups. |

Table 5: Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy Data

| Technique | Expected Absorption | Functional Group Assignment |

| IR (cm⁻¹) | 3000 - 2850 | C-H stretching (aliphatic and aromatic) |

| 1600, 1500, 1450 | C=C stretching (aromatic ring) | |

| 1250 - 1000 | C-O stretching (ether and methoxy groups) | |

| UV-Vis (λₘₐₓ) | ~280 nm | π → π* transitions in the aromatic rings |

Experimental Protocols

This section provides detailed methodologies for the isolation, identification, and characterization of this compound.

Protocol for Extraction and Isolation

This protocol is a representative method for the extraction of this compound from a plant matrix, such as Piper excelsum (kawakawa) leaves.[1][12]

-

Sample Preparation:

-

Harvest fresh kawakawa leaves and wash with cold water.

-

Freeze the leaves at -20°C and then lyophilize (freeze-dry) to remove water.

-

Grind the dried leaves into a fine powder using liquid nitrogen to prevent degradation.

-

-

Solvent Extraction (Ultrasound-Assisted):

-

Weigh 100 mg of the leaf powder into a 4 mL amber glass vial.

-

Add 2 mL of 80% methanol in water (80% MeOH).

-

Place the vial in an ultrasonic bath and sonicate for 30 minutes at the highest power setting.

-

Centrifuge the extract at 5,000 x g for 5 minutes to pellet the solid material.

-

Carefully collect 1.5 mL of the supernatant.

-

Add another 1.5 mL of 80% MeOH to the pellet, vortex to resuspend, and repeat the sonication and centrifugation steps.

-

Repeat the extraction one more time and combine all three supernatant volumes (totaling ~4.5 mL).

-

-

Purification (Preparative HPLC):

-

Concentrate the combined methanolic extract under reduced pressure.

-

Redissolve the residue in a suitable mobile phase.

-

Purify the extract using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Collect fractions and analyze via analytical HPLC or LC-MS to identify those containing pure this compound.

-

Pool the pure fractions and evaporate the solvent to yield the isolated compound.

-

Protocol for Spectroscopic Analysis

The following are general protocols for acquiring spectroscopic data for pure, isolated this compound.

-